![molecular formula C20H22ClN3O3 B2915490 1-(4-Chlorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea CAS No. 1170907-12-6](/img/structure/B2915490.png)
1-(4-Chlorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea is a useful research compound. Its molecular formula is C20H22ClN3O3 and its molecular weight is 387.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-Chlorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea is a synthetic organic compound with a complex structure that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- IUPAC Name : 1-(4-Chlorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)urea
- Molecular Formula : C20H22ClN3O3
- Molecular Weight : 387.86 g/mol
- CAS Number : 1170077-29-8
Structural Features
The compound features a urea linkage connected to a tetrahydrobenzo[b][1,4]oxazepine moiety and a chlorobenzyl substituent. This unique structure may enhance its biological activity and selectivity towards specific targets.
Pharmacological Properties
This compound has shown promising pharmacological properties:
- Kinase Inhibition : It has been identified as a potential kinase inhibitor. Kinases play critical roles in various cellular processes including cell growth and differentiation. The inhibition of specific kinases can be a therapeutic strategy in treating cancers and neurodegenerative diseases.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by targeting signaling pathways involved in tumor growth.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, initial findings indicate:
- Protein Interactions : Interaction studies have demonstrated that the compound binds to specific protein targets within cells. Techniques such as surface plasmon resonance and isothermal titration calorimetry are utilized to quantify these interactions.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds or derivatives:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(2-Chlorobenzyl)-3-(2-methyl-2H-chromen-4-one) | Chlorobenzyl group; chromone core | Antioxidant properties |
1-(Phenyl)-3-(2H-chromen-4-one) | Phenyl group; chromone core | Anticancer activity |
1-(Benzyl)-3-(benzothiazole) | Benzothiazole moiety; benzyl group | Antimicrobial properties |
The unique combination of the tetrahydrobenzo[b][1,4]oxazepine structure and the chlorobenzyl substituent sets this compound apart from others in terms of potential therapeutic applications.
Toxicity and Safety Profile
While specific toxicity data for this compound is limited, compounds with similar structures have been evaluated for safety in preclinical studies. Understanding the safety profile is essential for advancing into clinical trials.
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-20(2)12-27-17-10-15(8-9-16(17)24(3)18(20)25)23-19(26)22-11-13-4-6-14(21)7-5-13/h4-10H,11-12H2,1-3H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWHBANTZLSVLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)Cl)N(C1=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。